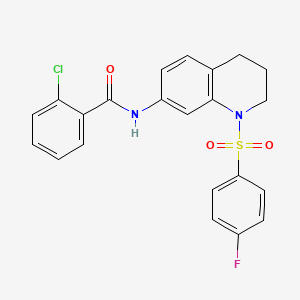

![molecular formula C16H14O B2362683 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone CAS No. 20488-42-0](/img/structure/B2362683.png)

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone

概要

説明

“1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” is a chemical compound with the molecular formula C16H14O . It is also known as E-1-(4-phenylvinyl)phenylethanone or E-PVP.

Synthesis Analysis

While specific synthesis methods for “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” were not found, similar compounds have been synthesized through various methods. For instance, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been synthesized and characterized by IR, UV–Vis, and 1H and 13C NMR techniques .

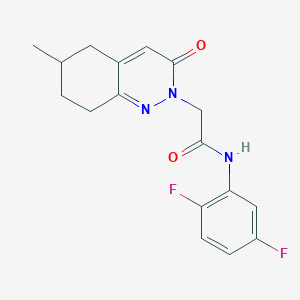

Molecular Structure Analysis

The molecular structure of “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” consists of 16 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” were not found, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .

科学的研究の応用

Photoremovable Protecting Group for Carboxylic Acids : The compound has been utilized as a photoremovable protecting group for carboxylic acids. The protected compound releases the acid upon photolysis with high efficiency (Walters N. Atemnkeng et al., 2003).

Synthesis and Antimicrobial Activity : Another application is in the synthesis of derivatives with antimicrobial activity. The compound is used as a starting material for synthesizing derivatives that show potential against various bacteria (Hitesh Dave et al., 2013).

X-ray and DFT-Calculated Structures : The compound's isomeric structures have been analyzed using X-ray diffraction techniques and characterized by various spectroscopic methods. This research provides insights into the energetic behaviors of the compound in different solvent media (Șahin et al., 2011).

Electrochemical Characterization : Electrochemical characterization of a novel synthesized azo dye derivative of this compound has been achieved. This includes investigating its electrochemical behavior and electrocatalytic effects using various techniques (O. Surucu et al., 2016).

Photophysical Characterization and X-Ray Structure Analysis : The compound has been used in the synthesis and photophysical characterization of polymorphs of 4,4'-diacetylstilbene. This includes analysis of absorption and emission spectra and X-ray structure analyses (C. Pye et al., 2010).

Anti-inflammatory Activity : Some phenyl dimer compounds, including derivatives of this compound, have been studied for their anti-inflammatory activities. These studies include structural characterization and in vivo testing on animals (V. Singh et al., 2020).

特性

IUPAC Name |

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGJMNWNNQRFJ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)

![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)

![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)